Cerin
Overview
Description
Cerin is a wax derived from the mineral ozokerite through a purification process. This wax is known for its high melting point and stability, making it a valuable component in various industrial and cosmetic applications. This compound is often used as an alternative to beeswax in ointments and other products due to its similar properties .
Mechanism of Action
Target of Action
Ceresin, also known as cerin, cerasin, cerosin, ceresin wax, or ceresine, is a wax derived from ozokerite . It primarily targets the skin and hair in cosmetic and personal care products . It is used to improve the texture, stability, and shine of these products .
Mode of Action
Ceresin acts as a viscosity-controlling and emulsion-stabilizing agent . As a wax, it aids in the hardening of lipid (oil)-based products like balm or pomade . Additionally, it lessens brittleness and gives various stick cosmetics, like lipstick, strength and stability . Because of its high melting point and stability, it frequently serves as a beeswax substitute .
Pharmacokinetics
It remains on the skin’s surface where it exerts its effects .
Result of Action
The application of ceresin in cosmetics results in products with improved texture and stability . For example, in skin creams, it helps to thicken the formulation . In lipsticks, it makes them less prone to breakage . It also creates a layer that repels water on top of the hair shaft, conditioning hair and giving it a bouncy, shiny appearance .
Action Environment
The action of ceresin is influenced by environmental factors such as temperature due to its high melting point . Its effectiveness and stability can be affected by extreme temperatures. Under normal conditions, ceresin remains stable and effective in its applications .
Preparation Methods
Cerin is prepared by extracting and purifying ozokerite, a naturally occurring mineral wax. The purification process typically involves heating the ozokerite and treating it with sulfuric acid to remove impurities . The resulting product is a refined wax that can be further processed to achieve the desired properties. Industrial production methods may vary, but they generally involve similar steps of extraction, purification, and refinement .
Chemical Reactions Analysis
Cerin, being a hydrocarbon wax, primarily undergoes reactions typical of hydrocarbons. These include:
Oxidation: this compound can be oxidized to form various oxygenated compounds. Common reagents for oxidation include oxygen or ozone under controlled conditions.
Reduction: Reduction reactions are less common for ceresin due to its stable hydrocarbon structure.
Scientific Research Applications
Cerin has a wide range of applications in scientific research and industry:
Chemistry: Used as a component in various chemical formulations and as a standard for calibrating instruments.
Biology: Employed in histology for embedding biological samples due to its stability and non-reactivity.
Medicine: Utilized in ointments and creams as a stabilizing agent and to provide a smooth texture.
Industry: Applied in the production of cosmetics, candles, and coatings due to its high melting point and stability
Comparison with Similar Compounds
Cerin is often compared to other waxes such as paraffin and beeswax:
Paraffin: Like ceresin, paraffin is a hydrocarbon wax, but it has a lower melting point and is less stable. Paraffin is derived from petroleum, whereas ceresin is derived from ozokerite.
Beeswax: Beeswax is a natural wax produced by honeybees. It has a lower melting point compared to ceresin and contains esters, fatty acids, and alcohols, making it chemically different from ceresin.
Microcrystalline Wax: This wax is similar to ceresin in terms of stability and melting point but is derived from petroleum. .
This compound’s uniqueness lies in its high melting point, stability, and non-reactivity, making it suitable for applications where these properties are essential.
Properties
IUPAC Name |
(2R,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-2-hydroxy-4,4a,6a,6b,8a,11,11,14a-octamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-19-24(32)20(31)17-22-27(19,5)10-9-21-28(22,6)14-16-30(8)23-18-25(2,3)11-12-26(23,4)13-15-29(21,30)7/h19-23,31H,9-18H2,1-8H3/t19-,20+,21-,22+,23+,26+,27+,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEKYWAQQVUQTP-XEWMWGOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C(CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8001-75-0, 8021-55-4 | |
Record name | Ceresin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008001750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceresin | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ceresin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ceresin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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